molecular formula C13H24N2O2 B2652286 tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate CAS No. 1330763-80-8

tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate

Cat. No.: B2652286
CAS No.: 1330763-80-8
M. Wt: 240.347
InChI Key: CRPYYLHVOGOQHZ-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate: is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl piperidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted carbamates .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways and mechanisms .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may impart specific pharmacological properties, making it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the production of polymers and advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The piperidinyl group can interact with biological receptors or enzymes, modulating their activity. The cyclopropyl group may contribute to the compound’s stability and binding affinity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methylcarbamate
  • tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate
  • tert-Butyl (3R)-1-benzyl-3-piperidinylcarbamate

Uniqueness

This compound stands out due to its unique combination of a tert-butyl group, a piperidinyl group, and a cyclopropyl group. This combination imparts specific chemical and biological properties that may not be present in other similar compounds. For example, the cyclopropyl group can enhance the compound’s stability and reactivity, while the piperidinyl group can interact with biological targets in a specific manner .

Properties

IUPAC Name

tert-butyl N-(1-piperidin-3-ylcyclopropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13(6-7-13)10-5-4-8-14-9-10/h10,14H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPYYLHVOGOQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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